molecular formula C18H19ClN2O2 B4163008 1-{4-[2-(1H-benzimidazol-1-yl)ethoxy]phenyl}-1-propanone hydrochloride

1-{4-[2-(1H-benzimidazol-1-yl)ethoxy]phenyl}-1-propanone hydrochloride

Cat. No. B4163008
M. Wt: 330.8 g/mol
InChI Key: PLLRGYICGVOGLS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, such as 1-{4-[2-(1H-benzimidazol-1-yl)ethoxy]phenyl}-1-propanone hydrochloride, often involves reactions that yield novel compounds with potential applications in various fields. For instance, Karcı and Demirçalı (2006) described the synthesis of 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one, which could be related to the synthesis pathways of similar benzimidazole compounds through the reaction of 2-aminobenzimidazole with ethyl cyanoacetate, leading to the production of phenylazopyrimidone dyes in excellent yield (Karcı & Demirçalı, 2006).

Molecular Structure Analysis

The molecular structure and spectroscopic data of similar compounds provide insights into the molecular structure of 1-{4-[2-(1H-benzimidazol-1-yl)ethoxy]phenyl}-1-propanone hydrochloride. Viji et al. (2020) used DFT calculations to obtain molecular structure and spectroscopic data for related molecules, which can be applied to understand the structure of this compound better (Viji et al., 2020).

Chemical Reactions and Properties

The chemical reactivity and properties of benzimidazole derivatives are influenced by their unique molecular structure. For example, the reaction of 1H-benzimidazol-2-yl-methyl phosphonate shows specific reactivity patterns, providing insights into the chemical behavior of similar compounds (Sánchez-Moreno et al., 2003).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. Studies like those conducted by Ghichi et al. (2023) on benzimidazole compounds provide valuable data on these properties through spectroscopic and diffractometric analysis (Ghani & Mansour, 2011).

Chemical Properties Analysis

The chemical properties, including reactivity towards other compounds, stability under different conditions, and potential for forming complexes with metals or other organic compounds, are essential for the application and synthesis of new materials. Research like that by Li et al. (2012), who investigated the chemical properties and complex formation of benzimidazole derivatives, can offer insights into the behavior of 1-{4-[2-(1H-benzimidazol-1-yl)ethoxy]phenyl}-1-propanone hydrochloride in various chemical reactions (Li et al., 2012).

properties

IUPAC Name

1-[4-[2-(benzimidazol-1-yl)ethoxy]phenyl]propan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2.ClH/c1-2-18(21)14-7-9-15(10-8-14)22-12-11-20-13-19-16-5-3-4-6-17(16)20;/h3-10,13H,2,11-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLLRGYICGVOGLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCCN2C=NC3=CC=CC=C32.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795459
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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